Tolvaptan is an oral vasopressin V2 receptor antagonist that has been the subject of extensive research due to its unique mechanism of action and its potential applications in various medical fields. This comprehensive analysis will delve into the details of tolvaptan's mechanism of action and its applications in treating conditions such as heart failure, hyponatremia, autosomal dominant polycystic kidney disease (ADPKD), and cirrhosis, as evidenced by the data from multiple research studies.
One efficient method for the biosynthesis of enantiopure tolvaptan involves utilizing whole cells of Escherichia coli co-expressing alcohol dehydrogenase (PsADH) and formate dehydrogenase (CpFDH) in a biphasic aqueous–soybean oil system. [] This approach facilitates the enantioselective reduction of a tolvaptan precursor, leading to the production of (S)-tolvaptan with high optical purity (99.5%) and bioconversion efficiency (86.1%). []
The provided papers primarily focus on the pharmacological effects of Tolvaptan, (S)- rather than its detailed chemical reactivity. One study investigated the stress degradation products of Tolvaptan, (S)- under various conditions (hydrolysis, oxidation, dry heat, and photolysis) as per the International Conference on Harmonization (ICH) guideline Q1A (R2). [] The degradation products were characterized using Ultra Performance Liquid Chromatography coupled with Photodiode Array detection (UPLC-PDA) and Ultra Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS/MS). [] The study identified seven degradation products formed under acidic hydrolysis, base hydrolysis, and oxidative conditions. Notably, the use of methanol as a co-solvent during stress degradation led to the formation of four additional degradation products compared to when acetonitrile was used. []
Tolvaptan functions by antagonizing the vasopressin V2 receptor, which is primarily located in the renal collecting ducts. By blocking this receptor, tolvaptan prevents the reabsorption of free water, leading to increased urine volume without electrolyte loss, a process known as aquaresis7. This action is beneficial in conditions where fluid overload is a concern, such as heart failure and certain types of hyponatremia. The EVEREST trial highlighted tolvaptan's ability to reduce body weight in patients with worsening heart failure without inducing renal dysfunction or hypokalemia1. Additionally, tolvaptan has been shown to activate the Nrf2/HO-1 antioxidant pathway through PERK phosphorylation, suggesting a potential role in managing oxidative stress-related conditions such as chronic kidney disease (CKD)4.
In the field of heart failure, tolvaptan has been shown to improve congestion symptoms by reducing pulmonary capillary wedge pressure and other hemodynamic parameters, as demonstrated in a multicenter, randomized, placebo-controlled trial2. The EVEREST trial further supports the use of tolvaptan in heart failure, evaluating its impact on mortality, morbidity, and patient-assessed global clinical status1.
Tolvaptan has been particularly effective in treating euvolemic and hypervolemic hyponatremia, as seen in patients with chronic heart failure and cirrhosis. Studies have shown that tolvaptan significantly increases serum sodium concentrations, with improvements in patient condition and minimal side effects such as increased thirst and urination36. In cirrhotic patients with hyponatremia, tolvaptan improved serum sodium levels and patient-reported health status10.
In ADPKD, tolvaptan has been approved for delaying disease progression. The TEMPO 3:4 trial demonstrated that tolvaptan significantly reduced the rate of kidney growth and eGFR decline, with a lower rate of ADPKD-related events compared to placebo589. The drug's efficacy was consistent across various stages of CKD, making it a promising treatment option for ADPKD patients5.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: